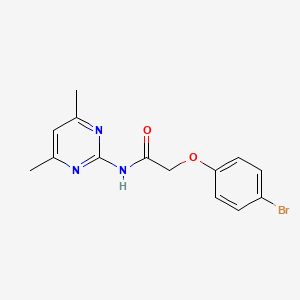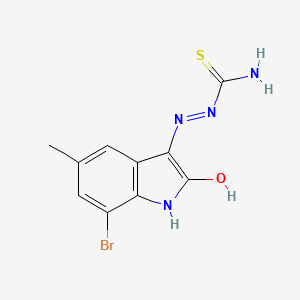![molecular formula C11H15ClN2O B5692276 3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
3-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(dimethylamino)ethyl]benzamide, also known as CDEB, is a chemical compound with potential applications in scientific research. CDEB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied in detail. In
Mécanisme D'action
3-chloro-N-[2-(dimethylamino)ethyl]benzamide acts as a competitive antagonist of GPCRs, binding to the receptor site and preventing the binding of the endogenous ligand. The binding of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide to the receptor site is reversible, and the dissociation constant (Kd) varies depending on the specific receptor subtype. 3-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to have a high affinity for the adenosine A1 receptor and the dopamine D1 receptor, with Kd values in the nanomolar range.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide depend on the specific GPCR subtype that it targets. For example, 3-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to inhibit the activity of the adenosine A1 receptor in the heart, leading to a decrease in heart rate and contractility. 3-chloro-N-[2-(dimethylamino)ethyl]benzamide has also been shown to inhibit the activity of the dopamine D1 receptor in the brain, leading to a decrease in locomotor activity and an increase in anxiety-like behavior. These effects suggest that 3-chloro-N-[2-(dimethylamino)ethyl]benzamide could be used as a therapeutic agent for various diseases, including heart failure and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[2-(dimethylamino)ethyl]benzamide in lab experiments is its selectivity for specific GPCR subtypes. This selectivity allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes. Another advantage is the high yield and purity of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide synthesis, which allows for reproducible results. However, one limitation of using 3-chloro-N-[2-(dimethylamino)ethyl]benzamide is its potential for off-target effects, as it may bind to other receptors with similar binding sites. Additionally, the effects of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are several future directions for research on 3-chloro-N-[2-(dimethylamino)ethyl]benzamide. One direction is to investigate the potential therapeutic applications of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide for various diseases, including heart failure, anxiety disorders, and cancer. Another direction is to explore the potential of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide as a tool for investigating the specific roles of GPCR subtypes in various physiological and pathological processes. Additionally, further research is needed to determine the potential off-target effects of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide and to develop more selective GPCR antagonists.
Méthodes De Synthèse
3-chloro-N-[2-(dimethylamino)ethyl]benzamide can be synthesized through various methods, including the reaction of 3-chlorobenzoic acid with N,N-dimethylaminoethyl chloride, followed by the reaction with thionyl chloride and then with ammonia. Another method involves the reaction of 3-chlorobenzoic acid with N,N-dimethylaminoethanol, followed by the reaction with thionyl chloride and then with ammonia. The yield of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide synthesis is typically high, and the purity can be achieved by recrystallization.
Applications De Recherche Scientifique
3-chloro-N-[2-(dimethylamino)ethyl]benzamide has been used in scientific research as a tool to investigate the role of G protein-coupled receptors (GPCRs) in various physiological and pathological processes. GPCRs are a large family of membrane proteins that play critical roles in signal transduction, and their dysfunction has been implicated in many diseases, including cancer, cardiovascular disease, and neurological disorders. 3-chloro-N-[2-(dimethylamino)ethyl]benzamide has been shown to selectively inhibit the activity of a subset of GPCRs, including the adenosine A1 receptor, the dopamine D1 receptor, and the serotonin 5-HT1A receptor, among others. This selectivity makes 3-chloro-N-[2-(dimethylamino)ethyl]benzamide a valuable tool for studying the specific roles of these receptors in various cellular and physiological processes.
Propriétés
IUPAC Name |
3-chloro-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTFUZWNRGYRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)





![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)



